synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid using oxalyl chloride
synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid using oxalyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route discussed herein involves the Friedel-Crafts acylation of 5-methoxyindole using oxalyl chloride, followed by esterification and subsequent hydrolysis. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support research and development in medicinal chemistry and drug discovery.
Overview of the Synthetic Pathway
The synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is a multi-step process commencing with the commercially available starting material, 5-methoxyindole. The core of this synthesis is a Friedel-Crafts acylation at the electron-rich C3 position of the indole ring. Methoxy-activated indoles exhibit enhanced reactivity, making this substitution a highly effective method.[1]
The overall reaction proceeds in three main stages:
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Acylation: 5-methoxyindole is reacted with oxalyl chloride to form the reactive intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride.
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Esterification: The acyl chloride intermediate is not typically isolated but is reacted in situ with an alcohol, such as ethanol, in the presence of a base to yield the stable ethyl ester, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.[1][2]
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Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and its intermediates. Please note that yields can vary based on reaction scale and purification methods.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Starting Material | 5-Methoxyindole | C₉H₉NO | 147.17 | - | 52-55 |
| Intermediate | Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | C₁₃H₁₃NO₄ | 247.25 | 75-85 | Not reported (often an oil) |
| Final Product | 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid | C₁₁H₉NO₄ | 219.19 | 80-90 (hydrolysis step) | 248 (decomposes)[3] |
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methoxy-α-oxo-1H-indole-3-acetyl chloride (Acylation)
This procedure outlines the Friedel-Crafts acylation of 5-methoxyindole.
Materials:
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5-Methoxyindole
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Oxalyl chloride
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Anhydrous diethyl ether or dichloromethane (DCM)
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Dry ice/acetone bath
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Nitrogen or Argon atmosphere
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether or DCM.
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Cool the solution to -10 °C to 0 °C using a dry ice/acetone bath.
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Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
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The resulting slurry containing the crude 5-methoxy-α-oxo-1H-indole-3-acetyl chloride is typically used directly in the next step without isolation.
Step 2: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (Esterification)
This protocol describes the in situ esterification of the acyl chloride intermediate.
Materials:
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Crude 5-methoxy-α-oxo-1H-indole-3-acetyl chloride slurry from Step 1
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Anhydrous ethanol
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Triethylamine (Et₃N) or other suitable base
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Ice bath
Procedure:
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To the slurry of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (assumed 62.20 mmol from the starting material) in the reaction flask from the previous step, add anhydrous ethanol (144 mL).[2]
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Cool the mixture to 0 °C in an ice bath.
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Slowly add triethylamine (10.40 mL, 74.63 mmol) to the suspension.[2]
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Stir the resulting yellow suspension at room temperature for 1 hour.[2]
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The precipitate is then filtered, washed with cold ethanol and diethyl ether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.[2]
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The product can be further purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid (Hydrolysis)
This section details the final hydrolysis of the ethyl ester to the target carboxylic acid.
Materials:
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Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
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Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)
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Methanol or ethanol
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Hydrochloric acid (HCl) (e.g., 1 M) for acidification
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Ice bath
Procedure:
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Dissolve ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (1 equivalent) in a mixture of methanol or ethanol and a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).
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Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
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The precipitated product, 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, is collected by filtration.
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Wash the solid with cold water and dry under vacuum to afford the pure product.
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformations in the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.
Caption: Chemical reaction pathway for the synthesis.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental procedure.
Caption: Step-by-step experimental workflow diagram.
